molecular formula C17H28O4 B1608634 [2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol CAS No. 245731-58-2

[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol

Cat. No. B1608634
M. Wt: 296.4 g/mol
InChI Key: PSRBIXMJUOUTQH-UHFFFAOYSA-N
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Description

“[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol” is a chemical compound with the molecular formula C17H28O4 and a molecular weight of 296.4 g/mol. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol” is characterized by the presence of an ethylhexoxy group, a hydroxymethyl group, and a methoxyphenyl group .


Physical And Chemical Properties Analysis

“[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 442.6±40.0 °C at 760 mmHg, and a flash point of 221.4±27.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its ACD/LogP value is 3.27 .

Scientific Research Applications

Synthesis and Chemical Reactions

Studies have explored the synthesis of cyclic hydroxamic acids and lactams with a benzoxazine skeleton, showcasing the versatility of methoxy derivatives in organic synthesis. For example, the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate and its 5-methoxy derivative leads to reductive cyclization, forming compounds like 4-hydroxy-2,3-dioxo-1,4-benzoxazine and its 7-methoxy derivative. These compounds are dehydro forms of naturally occurring cyclic hydroxamic acids from Gramineae, highlighting the potential of methoxy derivatives in synthesizing biologically relevant molecules (Hartenstein & Sicker, 1993).

Catalysis

Research into dioxomolybdenum(VI) complexes derived from tridentate Schiff bases, including those with methoxy groups, has shown significant catalytic properties. These complexes have been found to exhibit excellent catalytic activity in the oxidation of various alkenes, demonstrating the role of methoxy-containing compounds in enhancing catalytic processes (Xue-wen Zhu, 2018).

Material Science

In material science, methoxy derivatives have been utilized in the development of advanced materials. For instance, electron-rich, alcohol-soluble neutral conjugated polymers incorporating methoxy groups have been designed for use in polymer light-emitting diodes (PLEDs). These polymers demonstrate the importance of methoxy derivatives in achieving high efficiency in electron injection and transport in optoelectronic devices (Fei Huang et al., 2009).

Antioxidant Research

Methoxy derivatives have also been investigated for their antioxidant potential. For example, the antioxidant potential of methanol extracts and their derived fractions from various plant sources has been assessed, with some fractions showing pronounced scavenging activity on different radicals. This suggests the potential use of methoxy-containing compounds in developing natural antioxidant sources (Shumaila Jan et al., 2013).

properties

IUPAC Name

[2-(2-ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13,18-19H,4-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRBIXMJUOUTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399330
Record name {2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol

CAS RN

245731-58-2
Record name {2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol
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[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol
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[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol
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[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol
Reactant of Route 6
[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol

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